

A Comparative Risk Assessment of Myclobutanol and Other Demethylation Inhibitor (DMI) Fungicides

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Compound of Interest

Compound Name: *Myclobutanol*

Cat. No.: *B1676884*

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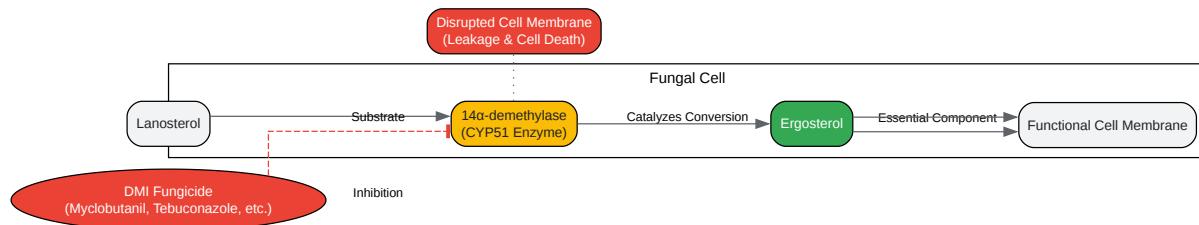
Introduction: The Role and Mechanism of DMI Fungicides

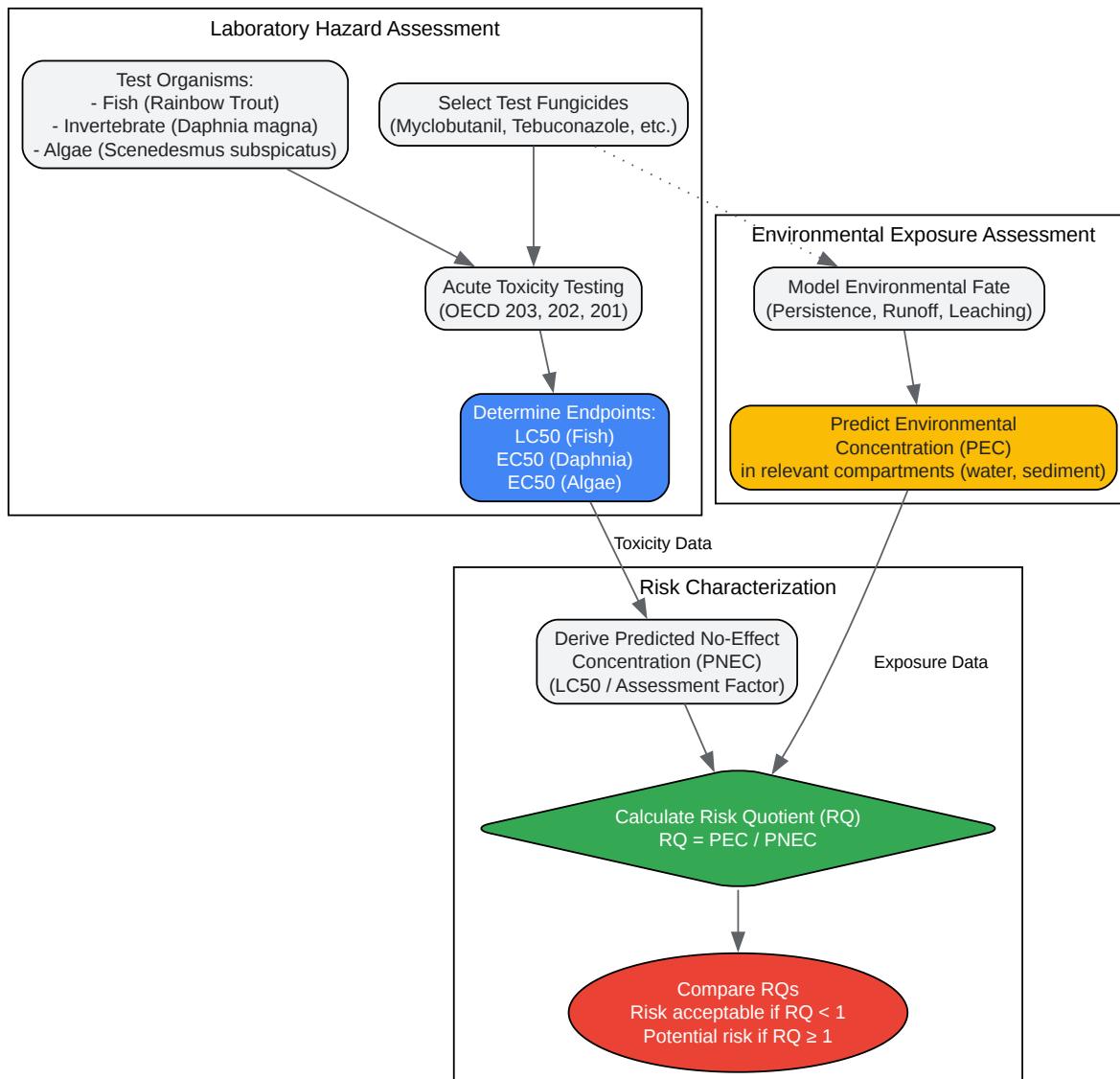
Demethylation Inhibitor (DMI) fungicides, classified under the Fungicide Resistance Action Committee (FRAC) Group 3, are a cornerstone of modern agriculture for managing a wide spectrum of fungal diseases.^[1] These compounds, which include the triazole, imidazole, and pyrimidine chemical groups, are systemic in nature, allowing them to be absorbed and translocated within plant tissues to provide both preventative and curative protection.^{[1][2]} Their efficacy stems from a highly specific mode of action: the inhibition of sterol biosynthesis in fungi.^{[1][3][4]}

This guide provides a comparative risk assessment of **myclobutanol** against other widely used DMI fungicides, such as tebuconazole, propiconazole, and difenoconazole. By synthesizing toxicological, ecotoxicological, and resistance data, this document aims to equip researchers and crop protection specialists with the critical information needed for informed decision-making in both field applications and developmental research.

The Common Mechanism: Inhibition of Ergosterol Synthesis

All DMI fungicides share a common molecular target: the cytochrome P450 enzyme C14-demethylase (CYP51).[3][5] This enzyme is critical for the biosynthesis of ergosterol, an essential sterol that maintains the structural integrity and fluidity of fungal cell membranes.[1][4][6] By binding to and inhibiting CYP51, DMIs halt the conversion of lanosterol to ergosterol.[6] This disruption leads to the accumulation of toxic sterol precursors and a deficiency of ergosterol, ultimately compromising the fungal cell membrane, causing leakage of cellular contents, and leading to cell death.[1][4][6]



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